4-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide
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Overview
Description
The compound “4-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom . The compound also contains a benzenesulfonamide group and a dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It likely contains a thiazole ring attached to a benzenesulfonamide group and a dimethoxyphenyl group .Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) introduced new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, showcasing their promising applications in photodynamic therapy for cancer treatment. These compounds exhibit excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in photodynamic therapy to target cancer cells (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Agents
Another research effort by Ghorab et al. (2016) synthesized novel sulfonamide derivatives with a biologically active 3,4-dimethoxyphenyl moiety, evaluating their potential as VEGFR-2 inhibitors. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxic activity. Notably, certain derivatives showed higher VEGFR-2 inhibitory activity than the reference drug dasatinib, highlighting their potential in anticancer therapy (Ghorab et al., 2016).
Antidiabetic and Antimicrobial Applications
Research by Faidallah et al. (2016) explored the synthesis of fluoropyrazoles, benzenesulfonylurea, and thiourea derivatives as hypoglycemic agents. The study indicated significant antidiabetic activity for the prepared compounds, also revealing promising drug-like profiles for several compounds through molecular and biological properties calculations. This suggests their potential as leads in future drug discovery studies targeting diabetes (Faidallah, Al-Mohammadi, Alamry, & Khan, 2016).
Applications in Drug Design and Development
Vulpetti, Casale, Roletto, Amici, Villa, and Pevarello (2006) discussed the role of structure-based drug design in discovering potent and selective CDK2 inhibitors. Starting from a compound identified through high throughput screening, the study leveraged crystal structures of CDK2-inhibitor complexes to rapidly develop highly selective inhibitors, demonstrating the importance of structural analysis in drug development (Vulpetti et al., 2006).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could potentially influence its interaction with biological targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that thiazole derivatives may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that thiazole derivatives may have various molecular and cellular effects.
Action Environment
The solubility properties of thiazole suggest that the compound’s action, efficacy, and stability could potentially be influenced by the presence of water, alcohol, ether, and various organic solvents.
Properties
IUPAC Name |
4-bromo-N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O4S2/c1-25-17-8-3-13(11-18(17)26-2)19-22-15(12-27-19)9-10-21-28(23,24)16-6-4-14(20)5-7-16/h3-8,11-12,21H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQWOZNDUSGUDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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